molecular formula C23H23ClN2O2 B4014687 3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]propanamide

3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]propanamide

Cat. No. B4014687
M. Wt: 394.9 g/mol
InChI Key: ONMHYZXHABKDOG-UHFFFAOYSA-N
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Description

"3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]propanamide" is a compound with a complex molecular structure. The research on similar compounds mainly focuses on their synthesis and potential biological activities, such as antifungal or hypocholesteremic effects, rather than direct applications of this specific compound (Xue Si, 2009).

Synthesis Analysis

The synthesis of compounds similar to "3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]propanamide" often involves complex chemical reactions. For instance, the synthesis of related compounds can involve the reaction of 3-chlorophenyl or 4-chlorophenyl derivatives with other specific reactants (J. Sinsheimer et al., 1976).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques like X-ray crystallography, which provides detailed information on crystal structure and molecular geometry. This approach helps in understanding the arrangement of atoms and the spatial configuration of the molecule (Shi‐Wei Wang & Wenrui He, 2011).

Chemical Reactions and Properties

Compounds in this category often participate in various chemical reactions, forming new compounds with potential biological activities. The reactivity and the types of reactions they undergo are crucial for understanding their chemical properties and potential applications (J. Kokosa et al., 1978).

Physical Properties Analysis

Physical properties, such as solubility, melting point, and crystal structure, are essential for understanding the behavior of these compounds under different physical conditions. These properties are often determined through experimental studies and are critical for handling and application purposes (Isuru R. Kumarasinghe et al., 2009).

properties

IUPAC Name

3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-[(3-methylpyridin-4-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O2/c1-16-14-25-10-9-19(16)15-26(2)23(28)13-22(17-5-3-7-20(24)11-17)18-6-4-8-21(27)12-18/h3-12,14,22,27H,13,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMHYZXHABKDOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)CN(C)C(=O)CC(C2=CC(=CC=C2)O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]propanamide
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3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]propanamide
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3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]propanamide
Reactant of Route 4
3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]propanamide
Reactant of Route 5
3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]propanamide
Reactant of Route 6
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3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]propanamide

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